

Application Note: Scalable Manufacturing of 4-Butoxy-3-methylbenzenesulfonamide

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Compound of Interest

Compound Name: 4-Butoxy-3-methylbenzenesulfonamide

Cat. No.: B1170741

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Executive Summary

This guide details the process chemistry and engineering protocols for the scalable manufacturing of **4-Butoxy-3-methylbenzenesulfonamide** (CAS: 854635-09-9). This compound serves as a critical sulfonyl-core building block in the synthesis of next-generation agrochemicals and pharmaceutical intermediates.

The protocol moves beyond bench-scale synthesis, focusing on Process Mass Intensity (PMI) reduction, thermal safety, and impurity control. We utilize a convergent three-step route starting from the commodity chemical o-cresol, selected for its high atom economy and regioselective reliability.

Retrosynthetic Analysis & Route Selection

To ensure scalability, we reject pathways involving expensive palladium-catalyzed couplings (e.g., Buchwald-Hartwig amination of aryl halides) in favor of classic Electrophilic Aromatic Substitution (EAS).

Structural Logic

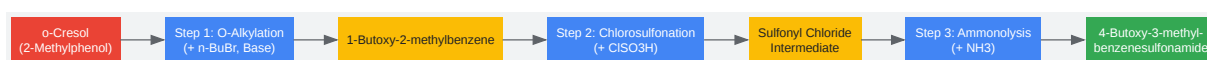
The target molecule contains three functional groups on a benzene core:

- Sulfonamide (-SO₂NH₂) at position 1.[1]
- Methyl (-CH₃) at position 3.[2]
- Butoxy (-O-nBu) at position 4.

Regiochemical Control: The n-butoxy group is a strong ortho/para director. The methyl group is a weak ortho/para director. In the precursor 1-butoxy-2-methylbenzene, the position para to the strong alkoxy donor (Position 4 relative to the ether) is sterically accessible and electronically activated. This allows for highly selective chlorosulfonation without the need for blocking groups.

Selected Route:

- O-Alkylation: o-Cresol
1-Butoxy-2-methylbenzene.
- Chlorosulfonation: 1-Butoxy-2-methylbenzene
4-Butoxy-3-methylbenzenesulfonyl chloride.
- Ammonolysis: Sulfonyl Chloride
4-Butoxy-3-methylbenzenesulfonamide.



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Figure 1: Linear synthetic pathway designed for high regioselectivity and atom economy.

Detailed Experimental Protocols

Step 1: O-Alkylation of o-Cresol

Objective: Synthesize 1-butoxy-2-methylbenzene via Williamson Ether Synthesis. Critical Quality Attribute (CQA): Conversion >98% to minimize phenol carryover (which causes side reactions in Step 2).

Reagents:

- o-Cresol (1.0 equiv)
- 1-Bromobutane (1.1 equiv)
- Potassium Carbonate (), anhydrous (1.5 equiv)
- Solvent: Acetone or Methyl Ethyl Ketone (MEK) for scale.

Protocol:

- Charge a glass-lined reactor with o-cresol and MEK (5 vol).
- Add powder under agitation.
- Heat the slurry to reflux (C).
- Dose 1-Bromobutane slowly over 1 hour. Note: Alkyl bromides are lachrymators; ensure closed-system transfer.
- Reflux for 8–12 hours. Monitor by GC-MS until o-cresol < 0.5%.
- Workup: Cool to C. Filter off inorganic salts ().
- Concentrate the filtrate to remove solvent.

- Distillation: Vacuum distill the crude oil (approx. 110–115°C at 10 mmHg) to obtain a clear, colorless liquid.

Step 2: Chlorosulfonation (Safety Critical)

Objective: Electrophilic substitution to install the sulfonyl chloride motif. Safety Warning:

Reaction releases copious HCl gas. Requires a caustic scrubber. Highly exothermic.

Reagents:

- 1-Butoxy-2-methylbenzene (1.0 equiv)
- Chlorosulfonic acid () (4.0 equiv)
- Solvent: Dichloromethane (DCM) (Optional, but recommended for heat management on scale).

Protocol:

- Charge (4.0 equiv) into a dry, cryogenically cooled reactor (C).
- Dissolve 1-butoxy-2-methylbenzene in DCM (2 vol) in a separate feed vessel.
- Addition: Slowly add the substrate solution to the acid, maintaining internal temperature C.
 - Mechanism:[2][3] The first equivalent forms the sulfonic acid; subsequent equivalents convert it to the sulfonyl chloride.
- Age: After addition, warm slowly to C and stir for 2 hours.

- Quench (Inverse Addition):
 - Prepare a mixture of ice/water (10 vol) in a separate vessel.
 - Slowly pour the reaction mass onto the ice with vigorous stirring. Caution: Violent exotherm.
- Extraction: Separate the organic layer (DCM). Wash with cold water (), then cold 5% (to remove residual acid).
- Drying: Dry over or via azeotropic distillation.
- Storage: Use immediately in Step 3. Sulfonyl chlorides are hydrolytically unstable.

Step 3: Ammonolysis

Objective: Convert sulfonyl chloride to sulfonamide.

Reagents:

- Sulfonyl Chloride solution (from Step 2)
- Ammonium Hydroxide (aq) (5.0 equiv) or Anhydrous Ammonia gas.

Protocol:

- Charge Ammonium Hydroxide into a reactor and cool to C.
- Addition: Add the DCM solution of sulfonyl chloride slowly.
- Reaction: Stir at

C for 1 hour, then warm to room temperature.

- Workup:
 - Distill off DCM (solvent swap) to precipitate the product in water.
 - Filter the white solid.
 - Wash with water until pH is neutral.
- Recrystallization: Dissolve crude solid in hot Ethanol/Water (80:20). Cool slowly to C to crystallize.
- Drying: Vacuum oven at C.

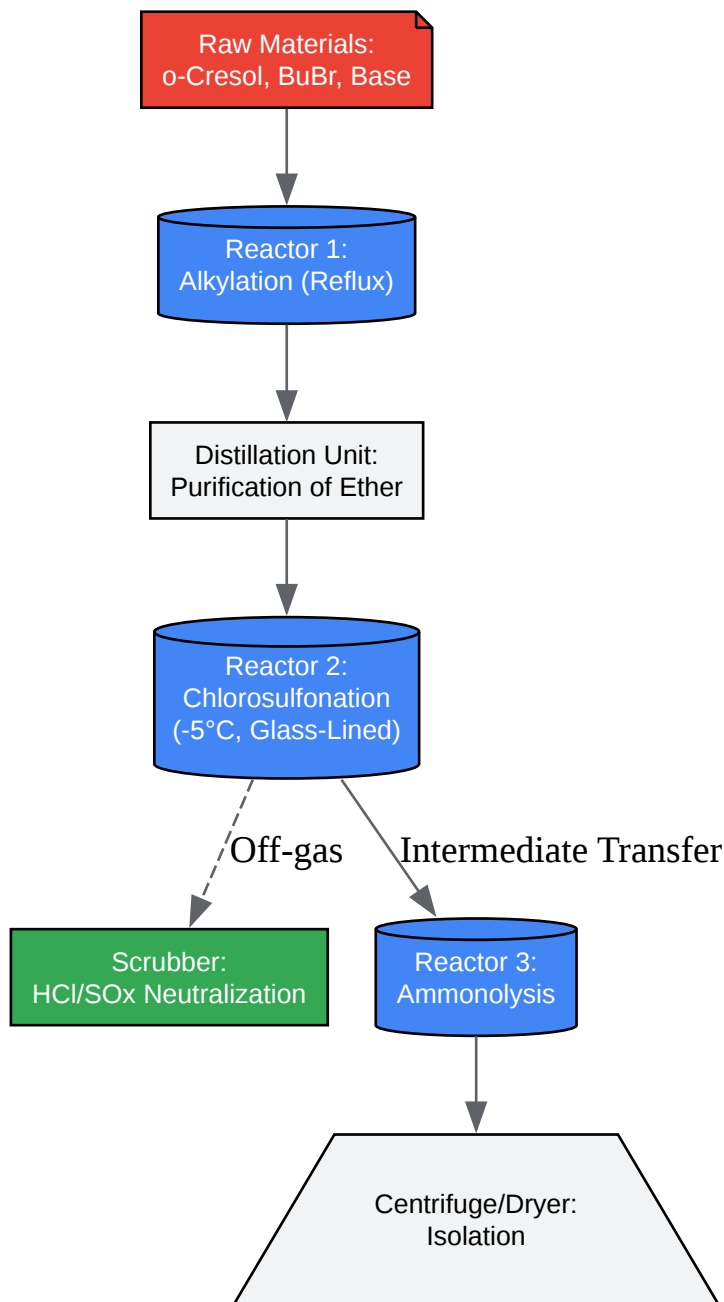
Process Engineering & Controls

Impurity Fate Mapping

Understanding side-reactions is vital for regulatory compliance.

| Impurity Type | Origin | Control Strategy |
|---------------|--|--|
| Regioisomer | Sulfonation at C6 (ortho to methyl) | Steric hindrance of C6 usually prevents this; confirm via NMR. Keep temp < 10°C. |
| Sulfonic Acid | Incomplete chlorination or hydrolysis | Ensure excess ; Avoid moisture during quench; Removed by bicarbonate wash. |
| Sulfone Dimer | Reaction of Sulfonyl Chloride with Arene | Keep substrate concentration low (dilution) and excess acid high. |

Process Flow Diagram (PFD)



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Figure 2: Process flow diagram highlighting critical unit operations and waste streams.

Analytical Validation

Identity & Purity Specification:

- HPLC: >99.0% Area (C18 Column, ACN/Water gradient).
- ¹H NMR (DMSO-d₆):
 - 0.93 (t, 3H, -CH₃ butyl)
 - 1.45 (m, 2H)
 - 1.75 (m, 2H)
 - 2.20 (s, 3H, Ar-CH₃)
 - 4.05 (t, 2H, -OCH₂-)
 - 7.10 (d, 1H, Ar-H ortho to OBU)
 - 7.20 (s, 2H, -SO₂NH₂, exchangeable)
 - 7.60-7.70 (m, 2H, Ar-H ortho to SO₂)

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Sources

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